N~1~-2-biphenylyl-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-2-biphenylyl-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BESG, is a compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a potent inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This interaction is essential for the regulation of the p53 pathway, which is involved in the prevention of cancer and other diseases.
Wirkmechanismus
BESG binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. Activated p53 induces the expression of genes involved in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BESG has been shown to have minimal toxicity in normal cells and tissues. In addition to its anticancer effects, BESG has been shown to have anti-inflammatory and neuroprotective effects. BESG has been shown to inhibit the production of inflammatory cytokines and protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
BESG is a potent and specific inhibitor of the p53-MDM2 interaction, making it a valuable tool for studying the p53 pathway in cancer and other diseases. However, BESG has limited solubility in water, which can make it difficult to use in certain experimental settings. In addition, the high cost of BESG can be a limiting factor for some researchers.
Zukünftige Richtungen
There are several future directions for the research of BESG. One direction is the development of more efficient synthesis methods to produce BESG at a lower cost. Another direction is the optimization of BESG for use in vivo, as it has shown promising results in preclinical studies. Additionally, the combination of BESG with other anticancer agents may enhance its therapeutic efficacy. Finally, the exploration of the potential applications of BESG in other diseases, such as neurodegenerative diseases, is an exciting area of research.
Wissenschaftliche Forschungsanwendungen
BESG has been extensively studied for its potential applications in cancer research. The inhibition of the p53-MDM2 interaction by BESG leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. BESG has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer. In addition, BESG has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(2-phenylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3S/c1-2-22-17-19-24(20-18-22)30(34(32,33)25-13-7-4-8-14-25)21-28(31)29-27-16-10-9-15-26(27)23-11-5-3-6-12-23/h3-20H,2,21H2,1H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVJSBMCKMKCIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.